REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][N:8]=[N+:9]=[N-:10])=[CH:5][CH:4]=1.[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:14]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:14][N:10]=[N:9]2)=[CH:11][CH:12]=1
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Name
|
|
Quantity
|
45.3 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(CN=[N+]=[N-])C=C1
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Name
|
|
Quantity
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33 g
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Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
|
The mixture was evaporated at below 40° C. and under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=NN=C2C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |